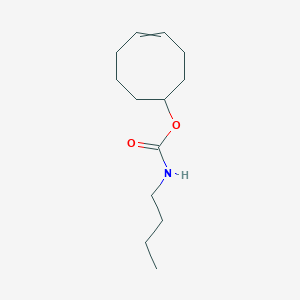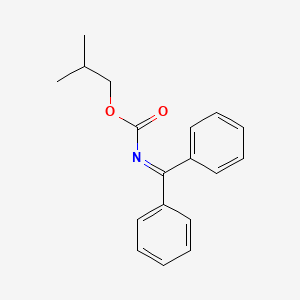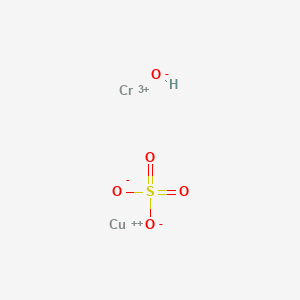
Copper;chromium(3+);hydroxide;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;chromium(3+);hydroxide;sulfate is a complex compound that combines copper, chromium in its +3 oxidation state, hydroxide ions, and sulfate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of copper;chromium(3+);hydroxide;sulfate typically involves the reaction of chromium(III) hydroxide with sulfuric acid, followed by the addition of copper ions. The reaction can be represented as follows:
[ 2Cr(OH)_3 + 3H_2SO_4 \rightarrow Cr_2(SO_4)_3 + 6H_2O ]
In this reaction, chromium(III) hydroxide reacts with sulfuric acid to form chromium(III) sulfate and water. Copper ions are then introduced to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar chemical reactions but on a larger scale. The process typically includes the controlled addition of reactants, precise temperature regulation, and purification steps to ensure the desired product’s quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Copper;chromium(3+);hydroxide;sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where the oxidation states of chromium and copper may change.
Substitution Reactions: Ligand substitution reactions can occur, where hydroxide or sulfate ions are replaced by other ligands.
Precipitation Reactions: The compound can form precipitates when reacted with certain reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or zinc.
Ligands: Such as ammonia or chloride ions for substitution reactions.
Major Products Formed
Chromium(III) Sulfate: Formed during the initial reaction with sulfuric acid.
Copper Hydroxide: Can form as a precipitate in certain conditions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, copper;chromium(3+);hydroxide;sulfate is used as a catalyst in various chemical reactions. Its unique properties make it suitable for facilitating oxidation-reduction reactions and ligand substitution processes.
Biology
In biological research, this compound is studied for its potential role in enzyme activity and as a model for understanding metal ion interactions in biological systems.
Medicine
In medicine, the compound’s antimicrobial properties are of interest. Research is ongoing to explore its potential use in developing new antimicrobial agents.
Industry
Industrially, this compound is used in processes such as leather tanning, where chromium compounds play a crucial role. It is also used in the production of pigments and dyes.
Mecanismo De Acción
The mechanism of action of copper;chromium(3+);hydroxide;sulfate involves its interaction with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from ligands. This interaction can lead to changes in the oxidation state of the metal ions, facilitating various chemical reactions. The pathways involved include electron transfer processes and coordination chemistry principles.
Comparación Con Compuestos Similares
Similar Compounds
Chromium(III) Sulfate: A simpler compound containing chromium in the +3 oxidation state and sulfate ions.
Copper(II) Sulfate: Contains copper in the +2 oxidation state and sulfate ions.
Chromium(III) Hydroxide: Contains chromium in the +3 oxidation state and hydroxide ions.
Uniqueness
Copper;chromium(3+);hydroxide;sulfate is unique due to the combination of copper and chromium ions in a single compound. This combination imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
185672-09-7 |
|---|---|
Fórmula molecular |
CrCuHO5S+2 |
Peso molecular |
228.61 g/mol |
Nombre IUPAC |
copper;chromium(3+);hydroxide;sulfate |
InChI |
InChI=1S/Cr.Cu.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q+3;+2;;/p-3 |
Clave InChI |
BMTLWRUMFNXYKZ-UHFFFAOYSA-K |
SMILES canónico |
[OH-].[O-]S(=O)(=O)[O-].[Cr+3].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


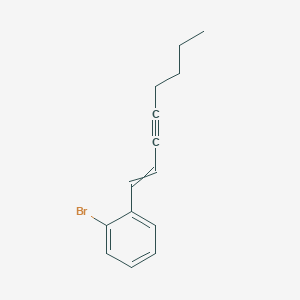
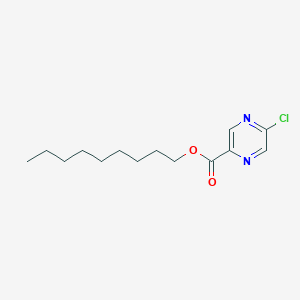
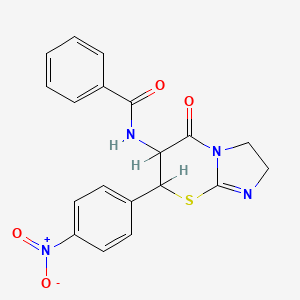
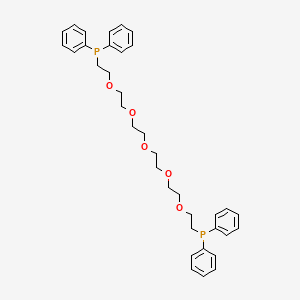
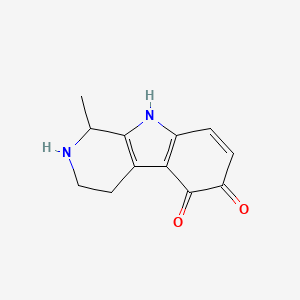
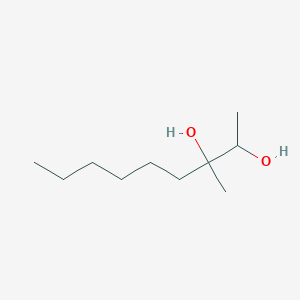
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
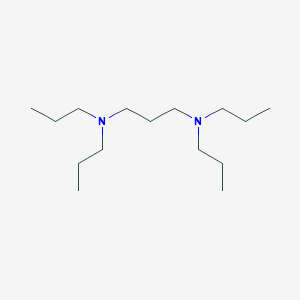
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
